molecular formula C12H12Cl2O2 B8755274 3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone CAS No. 172324-66-2

3-(Benzyloxymethyl)-2,2-dichlorocyclobutanone

Cat. No. B8755274
Key on ui cas rn: 172324-66-2
M. Wt: 259.12 g/mol
InChI Key: HTBVHBZQWJHYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114994B2

Procedure details

Trichloroacetyl chloride (108 ml, 0.96 mol) was added slowly to a stirred suspension of freshly activated zinc-copper couple (56 g), allyl benzyl ether (50 ml, 0.32 mol), dry 1,2-dimethoxyethane (95 ml) and dry diethyl ether (550 ml) in a 2 L three-neck flask under argon. The reactants were heated under gentle reflux for 3d. The products were then filtered and the residue was washed with ether. The combined filtrate and washings were concentrated under reduced pressure. Light petroleum ether was added and the mixture was stirred vigorously. The supernatant was decanted and more light petroleum ether was added. After vigorous stirring the supernatant was again decanted and mixed with the original supernatant. The resulting solution was washed with saturated NaHCO3 twice and brine once. The organic phase was dried over MgSO4 and the solvent was evaporated to give a light yellow oil which was used directly in the next step. 1H NMR (CDCl3, 300 MHz): δ 3.10-3.25 (m, 2H), 3.36-3.57 (m, 1H), 3.65-3.75 (m, 1H), 3.83-3.88 (m, 1H), 4.57 (s, 2H), 7.27-7.40 (m, 5H).
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
catalyst
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH2:8]([O:15][CH2:16][CH:17]=[CH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.COCCOC>[Cu].[Zn].C(OCC)C>[CH2:8]([O:15][CH2:16][CH:17]1[CH2:18][C:3](=[O:4])[C:2]1([Cl:7])[Cl:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
108 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=C
Name
Quantity
95 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
56 g
Type
catalyst
Smiles
[Cu].[Zn]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants were heated
FILTRATION
Type
FILTRATION
Details
The products were then filtered
WASH
Type
WASH
Details
the residue was washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Light petroleum ether was added
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
ADDITION
Type
ADDITION
Details
more light petroleum ether was added
STIRRING
Type
STIRRING
Details
After vigorous stirring the supernatant
CUSTOM
Type
CUSTOM
Details
was again decanted
ADDITION
Type
ADDITION
Details
mixed with the original supernatant
WASH
Type
WASH
Details
The resulting solution was washed with saturated NaHCO3 twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil which

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OCC1C(C(C1)=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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